ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the empirical formula C18H16N2O2 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
A series of pyrazole derivatives, including this compound, can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis
The asymmetric unit of the compound contains two independent molecules (A and B). In molecule A, the pyrazole ring is inclined at angles of 48.86 (6) and 60.80 (6)° with respect to the two phenyl rings. The corresponding angles for molecule B are 46.86 (6) and 58.63 (6)° .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 292.33 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is synthesized through various reactions, including basic hydrolysis, condensation with activated carbonyl groups, and reactions with alcohols or N-nucleophiles (Kasımoğulları & Arslan, 2010); (Şener et al., 2007).
Structural Analysis : Detailed NMR spectroscopic investigations and X-ray diffraction studies are conducted to confirm the molecular structure and explore molecular interactions (Viveka et al., 2016).
Potential Biological Activities
Antimicrobial and Antioxidant Activities : Certain derivatives exhibit good antimicrobial and antioxidant properties, as evaluated by various assays (Umesha et al., 2009).
Antitumor Agents : Synthesis of novel pyrazole-based heterocycles has been explored for potential antitumor properties against human hepatocellular carcinoma cell lines (Abdallah et al., 2017).
Antiviral Evaluation : Some compounds derived from this compound show promising antiviral activity against herpes virus (Gomha et al., 2016).
Pharmacological Screening : Novel derivatives have been evaluated for antimicrobial and antidiabetic activities, showing potential as therapeutic agents (Doddaramappa et al., 2015).
Mechanism of Action
Mode of Action
Pyrazole derivatives, in general, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, affecting neural transmission. Additionally, this compound has shown potential in modulating the activity of other enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neural transmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and improved neural function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For example, the compound can modulate the activity of enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses .
Properties
IUPAC Name |
ethyl 1,5-diphenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-19-20(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBJQDUHQJKJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396098 | |
Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53561-07-2 | |
Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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